11-Oxooctadecanoic acid 11-Oxooctadecanoic acid 11-Oxooctadecanoic acid is a long-chain fatty acid.
11-Oxooctadecanoic acid is a natural product found in Gracilariopsis longissima with data available.
Brand Name: Vulcanchem
CAS No.: 2388-83-2
VCID: VC17374185
InChI: InChI=1S/C18H34O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C18H34O3
Molecular Weight: 298.5 g/mol

11-Oxooctadecanoic acid

CAS No.: 2388-83-2

Cat. No.: VC17374185

Molecular Formula: C18H34O3

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

11-Oxooctadecanoic acid - 2388-83-2

Specification

CAS No. 2388-83-2
Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
IUPAC Name 11-oxooctadecanoic acid
Standard InChI InChI=1S/C18H34O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21)
Standard InChI Key ZWXGGJPQIPPKPP-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(=O)CCCCCCCCCC(=O)O
Melting Point 65 °C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

11-Oxooctadecanoic acid belongs to the class of oxo fatty acids, distinguished by the presence of a ketone functional group at the C11 position. Its IUPAC name, 11-oxooctadecanoic acid, reflects this substitution pattern. The molecular formula C₁₈H₃₄O₃ corresponds to a molecular weight of 298.5 g/mol . Key identifiers include:

PropertyValueSource
CAS Registry Number2388-83-2PubChem
SMILESCCCCCCCC(=O)CCCCCCCCCC(=O)OPubChem
InChIKeyZWXGGJPQIPPKPP-UHFFFAOYSA-NPubChem
Lipid Maps IDLMFA02000255PubChem

The compound’s planar structure features a saturated carbon chain interrupted by a ketone group, which introduces polarity and influences its physicochemical behavior. Conformational analysis is limited due to the molecule’s flexibility, as noted by PubChem’s exclusion of 3D structural data .

Spectroscopic and Chromatographic Data

Nuclear magnetic resonance (NMR) studies of analogous oxo fatty acids, such as 12-oxo-10E-octadecenoic acid, reveal distinct coupling patterns (e.g., J = 15.8–15.9 Hz for trans double bonds) . For 11-oxooctadecanoic acid, mass spectrometry typically shows α-cleavage fragments near the ketone group, yielding peaks at m/z 169.1220 and 183.1376 . Gas chromatography-mass spectrometry (GC-MS) retention indices and high-performance liquid chromatography (HPLC) profiles remain areas for further characterization.

Natural Occurrence and Biosynthetic Pathways

Biosynthetic Routes

The biosynthesis of 11-oxooctadecanoic acid likely proceeds via ω-oxidation of stearic acid (C18:0), where cytochrome P450 enzymes introduce the ketone group. Alternatively, dehydrogenation of 11-hydroxystearic acid could yield the oxo derivative, a pathway observed in microbial systems . Comparative studies on 13-hydroxy-10-oxo-trans-11-octadecenoic acid synthesis demonstrate the feasibility of enzymatic oxidation using lipoxygenases or peroxidases .

Synthetic Methodologies

Chemical Synthesis

A multi-step synthesis of 13-hydroxy-10-oxo-trans-11-octadecenoic acid, reported by Noguchi et al. (2000), provides insights into strategies applicable to 11-oxooctadecanoic acid . Key steps include:

  • Aldol Condensation: Reaction of 2-[(S)-O-methoxyethoxymethylmandelyloxy]heptanal with 10-oxoundecanol tetrahydropyranyl ether yields a β-hydroxy ketone intermediate.

  • Dehydration: Treatment with acetic acid generates the trans double bond (J = 15.8–15.9 Hz) .

  • Deprotection: Acidic hydrolysis removes protecting groups, culminating in the free fatty acid.

This route achieves an 83.3% enantiomeric excess for the (S)-isomer, highlighting challenges in stereochemical control .

Industrial-Scale Production

Biological Activities and Mechanistic Studies

Toxicity Profiles

Structural analogs like 12-hydroxy-10E-octadecenoic acid exhibit significant toxicity in aquatic and mammalian models. At 50 mg/kg, these compounds induce platelet activation (CD62P expression) and mast cell degranulation via reactive oxygen species (ROS) overproduction . While direct data on 11-oxooctadecanoic acid are lacking, its ketone group may similarly interact with mitochondrial uncoupling protein 3 (UCP3), disrupting energy metabolism .

Applications and Future Directions

Industrial Uses

  • Surfactants: The amphiphilic nature of oxo fatty acids supports applications in biodegradable detergents.

  • Polymer Additives: Ketone groups may enhance thermal stability in polyesters or polyamides.

Pharmacological Prospects

  • Anti-inflammatory Agents: Structural similarities to pro-resolving mediators (e.g., resolvins) suggest potential in chronic inflammation management.

  • Anticancer Therapeutics: ROS-modulating effects could be harnessed for selective cytotoxicity in tumor cells.

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